(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

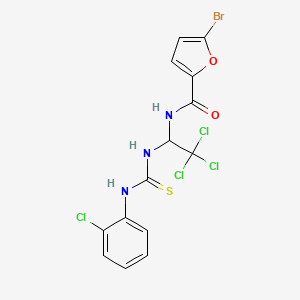

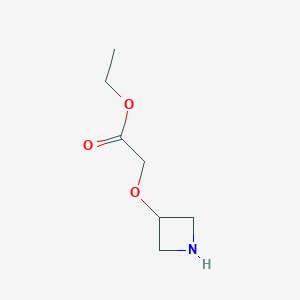

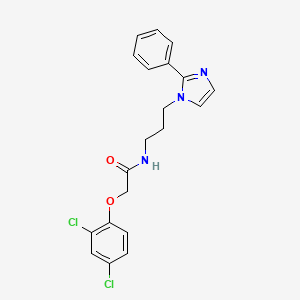

“(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2138584-95-7 . It has a molecular weight of 228.7 and its IUPAC name is (6,6-dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13ClO4S/c1-7(2)5-11-3-6(12-7)4-13(8,9)10/h6H,3-5H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a storage temperature of -10 degrees Celsius .Scientific Research Applications

Chemical Transformations and Synthesis

(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride plays a significant role in chemical synthesis, showcasing its versatility in forming complex molecules. For instance, it has been utilized in the addition of methanesulfenyl chloride to specific dioxan derivatives, leading to a variety of products through substitution reactions. These processes highlight its utility in creating compounds with potential applications in material science and pharmaceuticals (Yoshimura et al., 1974). Moreover, it has been effective in the selective chlorination of pentitols, transforming unprotected d-arabinitol into its 1,5-dichloro derivative, which emphasizes its role in the modification of sugars for various applications (Benazza et al., 1991).

Catalysis and Chemical Reactions

In catalysis, (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride contributes to the development of new reaction pathways. A notable application is its involvement in the sulfenyletherification of unsaturated alcohols, where it acts as a precursor in the generation of methanesulfenyl chloride under specific conditions. This process underscores its utility in synthesizing sulfenylated ethers, which are valuable in pharmaceutical and material sciences (Gao et al., 2018).

Protective Groups in Organic Synthesis

It also finds application as a protective group for amines in organic synthesis. The introduction of a 2-(1,3-dioxan-2-yl)ethylsulfonyl group demonstrates its importance in the temporary modification of amines, enabling selective reactions that would otherwise be challenging. This capability is crucial for the stepwise construction of complex organic molecules, particularly in the synthesis of pharmaceuticals and biologically active compounds (Sakamoto et al., 2006).

Atmospheric Chemistry and Environmental Science

Beyond synthetic chemistry, (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is relevant in environmental science, particularly in the study of atmospheric chemistry. It serves as a marker for understanding the transformation of sulfur-containing compounds in the atmosphere, offering insights into the biogeochemical cycling of sulfur and its implications for climate modeling (Kelly & Murrell, 1999).

Safety and Hazards

The compound is classified as dangerous, with hazard statement H314 indicating it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

properties

IUPAC Name |

(6,6-dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO4S/c1-7(2)5-11-3-6(12-7)4-13(8,9)10/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPWFZMMEJJFSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(O1)CS(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

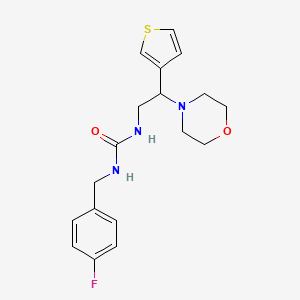

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2756000.png)

![5,6-dichloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2756005.png)

![(Z)-2-(2,3-dimethoxybenzylidene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2756006.png)